molecular formula C13H11Cl2NO2 B2839957 7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354809-23-7

7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B2839957
Key on ui cas rn: 354809-23-7
M. Wt: 284.14
InChI Key: CBCFDRNSQSSDPC-UHFFFAOYSA-N
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Patent
US06699877B2

Procedure details

Compound 1 was saponified with 1.0 ml sodium hydroxide solution (6N, water) in 20.0 ml ethanol. The ethanolic solution was concentrated to small volume on a rotary evaporator, the residue was taken up in water, reacted with 6N HCl and the aqueous solution extracted three times over ether. The organic phase was washed neutral with water, dried over magnesium sulphate and concentrated to a reduced volume on a rotary evaporator.
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH:15]2[CH2:16][CH:17]=[CH:18][CH:14]2[C:13]2[C:12]([Cl:19])=[CH:11][C:10]([Cl:20])=[CH:9][C:8]=2[NH:7]1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:20][C:10]1[CH:11]=[C:12]([Cl:19])[C:13]2[CH:14]3[CH:18]=[CH:17][CH2:16][CH:15]3[CH:6]([C:4]([OH:5])=[O:3])[NH:7][C:8]=2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1NC=2C=C(C=C(C2C2C1CC=C2)Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The ethanolic solution was concentrated to small volume on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
reacted with 6N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted three times over ether
WASH
Type
WASH
Details
The organic phase was washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a reduced volume on a rotary evaporator

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=2C3C(C(NC2C1)C(=O)O)CC=C3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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